1,4-Dichloro-3,4-dimethylpentane

Description

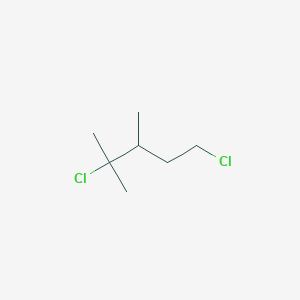

Structure

2D Structure

3D Structure

Properties

CAS No. |

84189-29-7 |

|---|---|

Molecular Formula |

C7H14Cl2 |

Molecular Weight |

169.09 g/mol |

IUPAC Name |

1,4-dichloro-3,4-dimethylpentane |

InChI |

InChI=1S/C7H14Cl2/c1-6(4-5-8)7(2,3)9/h6H,4-5H2,1-3H3 |

InChI Key |

UYDNPGJJDDZBQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)C(C)(C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dichloro 3,4 Dimethylpentane

Halogenation Pathways for Dihaloalkane Formation

Direct chlorination of a suitable alkane or alkene precursor represents a primary route to 1,4-dichloro-3,4-dimethylpentane. However, controlling the regioselectivity of these reactions is a significant challenge.

Free radical chlorination of an alkane with chlorine gas (Cl₂) in the presence of heat or UV light is a common method for introducing chlorine atoms into a hydrocarbon chain. masterorganicchemistry.com For the synthesis of this compound, a logical starting material would be 3,4-dimethylpentane. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

However, free radical chlorination is notoriously unselective. masterorganicchemistry.com The chlorine radical can abstract a hydrogen atom from any of the primary, secondary, or tertiary carbon atoms present in the molecule. The relative reactivity of C-H bonds towards chlorination follows the order: tertiary > secondary > primary. pdx.edu In the case of 2,3-dimethylpentane, there are primary, secondary, and tertiary hydrogens, which would lead to a mixture of monochlorinated and dichlorinated products. pdx.edu Achieving a high yield of the desired this compound would be difficult due to the formation of numerous constitutional isomers. The selectivity for chlorination is not as high as for bromination, meaning that a statistical mixture of products is more likely. masterorganicchemistry.com

Table 1: Relative Selectivity in Free Radical Halogenation

| Halogen | Tertiary C-H | Secondary C-H | Primary C-H |

|---|---|---|---|

| Chlorine | 5 | 3.6 | 1 |

| Bromine | 1600 | 99 | 1 |

Data sourced from multiple organic chemistry resources. youtube.com

A more controlled method for the synthesis of vicinal dihalides involves the electrophilic addition of halogens to alkenes. libretexts.org This reaction is stereospecific, proceeding through an anti-addition mechanism. youtube.com To synthesize a dichlorinated pentane (B18724) derivative, one could start with an appropriate dimethylpentene. For instance, the addition of chlorine to 1,2-dimethylcyclopentene (B3386875) is known to produce the corresponding dichloride. brainly.com

For this compound, a potential precursor could be 3,4-dimethyl-1-pentene. The reaction with Cl₂ would proceed through a cyclic chloronium ion intermediate. youtube.com The subsequent attack by a chloride ion would occur at one of the two carbons of the original double bond. However, this would lead to a 1,2-dichloro product, not the desired 1,4-dichloro isomer. To achieve the 1,4-dihalo substitution pattern via an addition reaction, a conjugated diene system would be a more suitable starting material, which is not the case for a simple dimethylpentene. Therefore, direct electrophilic addition of Cl₂ to a simple alkene is not a viable route for the direct synthesis of this compound.

Synthesis from Functionalized Hydrocarbon Precursors

Utilizing starting materials that already contain functional groups allows for more targeted and predictable synthetic routes.

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Diols can be converted to dihaloalkanes using various reagents. For example, the synthesis of 2,4-dichloro-2,4-dimethylpentane (B14684956) can be achieved from 2,4-dimethyl-2,4-pentanediol. A similar strategy can be envisioned for the synthesis of this compound starting from 3,4-dimethyl-1,4-pentanediol.

The diol can be prepared from a corresponding diketone by reduction with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.com The subsequent conversion of the diol to the dichloride can be accomplished using reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The use of triphenylphosphine (B44618) and a halogen source like hexachloroacetone (B130050) can also convert alcohols to chlorides. organic-chemistry.org

Table 2: Reagents for Conversion of Alcohols to Chlorides

| Reagent System | Description |

|---|---|

| SOCl₂ | Thionyl chloride, often used with a base like pyridine. |

| HCl (conc.) | Concentrated hydrochloric acid, suitable for tertiary alcohols. |

| Ph₃P / CCl₄ | Appel reaction conditions. |

| Ph₃PO / Oxalyl chloride | Catalytic Appel-type dichlorination. organic-chemistry.org |

This table provides a summary of common reagents used for this transformation.

A targeted synthesis of this compound would likely involve a multi-step sequence to ensure the correct placement of the chlorine atoms. A plausible, though not explicitly documented, synthetic route could be devised starting from readily available precursors and employing a series of well-established organic reactions.

One hypothetical route could begin with a suitable ketone or aldehyde, followed by carbon chain extension and functional group manipulations to introduce hydroxyl groups at the C1 and C4 positions of the 3,4-dimethylpentane skeleton. These hydroxyl groups could then be converted to chlorine atoms as described in the previous section. Such a multi-step synthesis offers greater control over the final product's constitution compared to direct halogenation methods.

Novel Catalytic Systems in Dihaloalkane Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic systems for the formation of carbon-halogen bonds. While specific application to this compound is not reported, these methods represent the forefront of dihaloalkane synthesis.

Palladium-catalyzed reactions, for instance, have been developed for the haloalkynylation of haloalkynes, leading to the formation of dihaloalkenynes. researchgate.netnih.gov While this produces an unsaturated and differently substituted product, it highlights the potential of metal catalysis in complex halogenations. Furthermore, manganese-catalyzed electrochemical dichlorination of alkenes using MgCl₂ as the chlorine source offers a sustainable and efficient route to vicinal dichlorides. organic-chemistry.org Homogeneous manganese catalysts have also been used in the synthesis of cycloalkanes from diols. researchgate.net These catalytic approaches often provide higher selectivity and functional group tolerance compared to traditional methods.

Reaction Mechanisms and Transformations of 1,4 Dichloro 3,4 Dimethylpentane

Nucleophilic Substitution Reactions of Carbon-Chlorine Bonds

The presence of two chlorine atoms, acting as leaving groups, on the carbon skeleton of 1,4-dichloro-3,4-dimethylpentane opens the door to nucleophilic substitution reactions. The specific pathway, whether S(_N)1 or S(_N)2, is highly dependent on the substitution pattern of the carbon atoms bearing the chlorine atoms and the reaction conditions. The structure of this compound features a primary chloride at the C1 position and a tertiary chloride at the C4 position.

Investigation of S(_N)1 Reaction Pathways and Carbocation Intermediates

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process, the first and rate-determining step of which is the formation of a carbocation intermediate. The stability of this carbocation is paramount to the feasibility of the S(_N)1 pathway.

The tertiary carbon (C4) in this compound is a prime candidate for S(_N)1 reactions. Loss of the chloride ion from this position would lead to the formation of a tertiary carbocation. Tertiary carbocations are significantly stabilized by the inductive effect and hyperconjugation from the three adjacent alkyl groups. This inherent stability makes the formation of the C4 carbocation a relatively favorable process, suggesting that nucleophilic substitution at this position is likely to proceed via an S(_N)1 mechanism.

In contrast, the primary carbon (C1) is highly unlikely to undergo substitution via an S(_N)1 pathway. The formation of a primary carbocation is energetically very unfavorable due to the lack of stabilizing alkyl groups. Therefore, S(_N)1 reactions will be highly regioselective for the tertiary position.

Predicted Stability of Carbocation Intermediates:

| Carbocation Position | Type | Predicted Stability | Likelihood of Formation in S(_N)1 |

| C4 | Tertiary | High | High |

| C1 | Primary | Low | Very Low |

Exploration of S(_N)2 Reaction Pathways and Steric Hindrance

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is highly sensitive to steric hindrance around the reaction center.

The primary carbon (C1) of this compound is a potential site for S(_N)2 reactions. Being a primary halide, it is relatively unhindered, allowing for backside attack by a nucleophile. However, the presence of a bulky dimethyl group at the adjacent C3 position could introduce some steric hindrance, potentially slowing down the reaction compared to a less substituted primary halide.

Conversely, the tertiary carbon (C4) is sterically hindered by the three methyl groups attached to it. This significant steric bulk effectively shields the carbon from backside attack by a nucleophile, making an S(_N)2 reaction at this position highly improbable.

Predicted Feasibility of S(_N)2 Pathways:

| Reaction Site | Type | Steric Hindrance | Predicted S(_N)2 Reactivity |

| C1 | Primary | Moderate | Possible |

| C4 | Tertiary | High | Very Unlikely |

Regioselectivity and Stereoselectivity in Substitution Products

Based on the analysis of S(_N)1 and S(_N)2 pathways, nucleophilic substitution on this compound is expected to be highly regioselective. Under conditions that favor S(_N)1 reactions (e.g., polar protic solvents, weak nucleophiles), substitution will almost exclusively occur at the tertiary C4 position. Under conditions that favor S(_N)2 reactions (e.g., polar aprotic solvents, strong, unhindered nucleophiles), substitution would be directed to the primary C1 position.

Regarding stereoselectivity, if the reaction proceeds via an S(_N)1 mechanism at the tertiary center (assuming a chiral starting material, which this compound is not in its simplest form), the planar carbocation intermediate would lead to a racemic mixture of products if the substitution creates a new stereocenter. For an S(_N)2 reaction at the primary carbon, inversion of configuration would occur if the carbon were a stereocenter.

Elimination Reactions to Form Unsaturated Hydrocarbons

In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. The regioselectivity and the mechanistic pathway (E1 or E2) of these reactions are influenced by the structure of the substrate and the nature of the base.

Dehydrohalogenation Pathways Leading to Alkenes

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. In this compound, elimination can occur from either the primary or the tertiary chloride.

Elimination involving the tertiary chloride (C4): This is generally the more favored pathway as it can lead to the formation of a more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule. The possible products would be 4-chloro-2,3-dimethyl-1-pentene and 4-chloro-2,3-dimethyl-2-pentene.

Elimination involving the primary chloride (C1): This would lead to the formation of 1-chloro-3,4-dimethyl-1-pentene. This is generally a less favored product unless a sterically hindered base is used (Hofmann's rule).

Further elimination of the second chlorine atom could potentially lead to the formation of dienes or alkynes, depending on the reaction conditions and the initial alkene formed.

Mechanistic Studies of E1 and E2 Processes

The competition between the E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) mechanisms is a key aspect of the dehydrohalogenation of this compound.

The E1 mechanism , like the S(_N)1 mechanism, proceeds through a carbocation intermediate. Therefore, it is most likely to occur at the tertiary C4 position, where a stable carbocation can be formed. E1 reactions are favored by weak bases and polar protic solvents.

The E2 mechanism is a concerted, one-step process that requires a specific anti-periplanar arrangement of the hydrogen and the leaving group. E2 reactions are favored by strong, bulky bases.

At the tertiary center (C4): Both E1 and E2 pathways are viable. The use of a strong, non-nucleophilic base would favor the E2 mechanism, while a weak base in a polar protic solvent would favor the E1 pathway.

At the primary center (C1): The E2 mechanism is more likely than the E1 mechanism due to the instability of the primary carbocation. A strong base would be required to promote this elimination.

Predicted Elimination Pathways:

| Reaction Site | Base Strength | Solvent | Dominant Mechanism | Major Product (Predicted) |

| C4 | Strong, Bulky | Aprotic | E2 | 4-chloro-2,3-dimethyl-1-pentene (Hofmann) |

| C4 | Strong, Unhindered | Aprotic | E2 | 4-chloro-2,3-dimethyl-2-pentene (Zaitsev) |

| C4 | Weak | Polar Protic | E1 | 4-chloro-2,3-dimethyl-2-pentene (Zaitsev) |

| C1 | Strong | Aprotic | E2 | 1-chloro-3,4-dimethyl-1-pentene |

Influence of Base and Solvent on Elimination Outcomes

Elimination reactions of haloalkanes, such as this compound, typically proceed via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism. The choice of base and solvent plays a critical role in determining the regioselectivity and stereoselectivity of these reactions.

The structure of this compound presents two distinct sites for elimination: the primary chloride at the 1-position and the tertiary chloride at the 4-position. The use of a strong, non-bulky base, such as sodium hydroxide (B78521) or sodium ethoxide, in a protic solvent like ethanol (B145695) tends to favor the formation of the more substituted, and thus more stable, alkene (Zaitsev's rule). msu.edulibretexts.org Conversely, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, favors the removal of a proton from the least sterically hindered carbon, leading to the formation of the less substituted alkene (Hofmann's rule). libretexts.orgamherst.edumnstate.edu

The polarity of the solvent also exerts a significant influence. Polar protic solvents can stabilize the transition state of an E1 reaction, which proceeds through a carbocation intermediate. libretexts.orgvedantu.com Therefore, in a polar protic solvent with a weak base, an E1 mechanism might be favored. Polar aprotic solvents, on the other hand, can enhance the basicity of the reagent, favoring the E2 mechanism. masterorganicchemistry.com Higher temperatures generally favor elimination over substitution. chemguide.co.uk

Table 1: Predicted Major Alkenes from Elimination of this compound under Various Conditions

| Base/Solvent System | Predicted Major Product(s) | Governing Rule |

| Sodium Ethoxide in Ethanol | 4-chloro-3,4-dimethylpent-1-ene and/or 1-chloro-3,4-dimethylpent-2-ene | Zaitsev |

| Potassium tert-Butoxide in tert-Butanol | 4-chloro-3,4-dimethylpent-1-ene | Hofmann |

Reductive Dehalogenation Processes

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom or the formation of a new bond.

Abiotic Reduction Mechanisms in Chemical Systems

In chemical systems, the abiotic reductive dehalogenation of polychlorinated alkanes can occur through several mechanisms, including hydrogenolysis and elimination. nih.govyoutube.com Hydrogenolysis involves the replacement of a carbon-halogen bond with a carbon-hydrogen bond. youtube.com This process can be facilitated by various reducing agents. Another pathway is dichloroelimination, where two chlorine atoms are removed from adjacent or nearby carbons, often leading to the formation of a double or triple bond. nih.gov

For this compound, reductive dehalogenation could potentially lead to the formation of 3,4-dimethylpent-1-ene (if both chlorines are removed and a double bond is formed) or 3,4-dimethylpentane (if both chlorines are replaced by hydrogen). The specific products would depend on the reducing agent and reaction conditions.

Electrochemical Reduction Studies of Dihaloalkanes

Electrochemical reduction offers an alternative method for the dehalogenation of dihaloalkanes. Studies on various dihaloalkanes have shown that the process typically involves the stepwise addition of electrons. wikipedia.org The first electron transfer is usually the rate-determining step and leads to the cleavage of a carbon-halogen bond and the formation of a radical intermediate. This intermediate can then undergo further reduction or reaction.

While specific electrochemical studies on this compound are not prevalent in the literature, research on analogous compounds suggests that it would undergo a two-electron reduction. The reduction potentials would be influenced by the structure of the molecule and the nature of the electrode material.

Rearrangement Reactions and Isomerization Pathways

Carbocation intermediates, which can be formed during unimolecular substitution (SN1) or elimination (E1) reactions of this compound, are susceptible to rearrangement. lumenlearning.comlibretexts.orglibretexts.org These rearrangements, such as hydride or alkyl shifts, occur to form a more stable carbocation. lumenlearning.comlibretexts.orgyoutube.com

For instance, if the primary chloride at the 1-position were to leave, a primary carbocation would be formed. This could rearrange via a hydride shift from an adjacent carbon to form a more stable secondary or tertiary carbocation. Similarly, the departure of the tertiary chloride at the 4-position would form a tertiary carbocation, which is relatively stable but could potentially rearrange if a more stable carbocation could be formed elsewhere in the molecule. Such rearrangements can lead to the formation of unexpected products with a different carbon skeleton. youtube.com

Metal-Mediated Coupling Reactions Involving this compound

The carbon-chlorine bonds in this compound can participate in metal-mediated coupling reactions to form new carbon-carbon bonds.

A classic example is the Wurtz reaction, where an alkyl halide reacts with sodium metal in a dry ether solvent to form a new alkane. wikipedia.orgaskfilo.com In the case of a dihaloalkane like this compound, an intramolecular Wurtz reaction could potentially lead to the formation of a five-membered ring, 1,2,2-trimethylcyclopentane. chemicalforums.com However, intermolecular coupling to form longer chain alkanes is also possible. The Wurtz reaction is often limited by side reactions. jk-sci.comscribd.com

Another important class of metal-mediated reactions is the formation of Grignard reagents. leah4sci.comyoutube.com By reacting this compound with magnesium metal, a di-Grignard reagent could potentially be formed. However, the formation of such reagents from dihalides can be complex, often leading to intramolecular cyclization or intermolecular polymerization. If formed, the Grignard reagent could then be used in a variety of subsequent reactions, such as the alkylation of carbonyl compounds. leah4sci.comchem-station.comstackexchange.com

Stereochemical Research in 1,4 Dichloro 3,4 Dimethylpentane

Identification and Analysis of Chiral Centers within the Molecular Structure

A chiral center is a carbon atom that is attached to four different groups, a condition that gives rise to non-superimposable mirror images known as enantiomers. The molecular structure of 1,4-dichloro-3,4-dimethylpentane (C_7H_{14}Cl_2) reveals the presence of two such chiral centers. libretexts.org

To identify these centers, we can systematically analyze the connectivity of each carbon atom in the pentane (B18724) backbone:

Carbon-1 (C1): Bonded to two hydrogen atoms, one chlorine atom, and the rest of the carbon chain. Since it is bonded to two identical hydrogen atoms, it is not a chiral center.

Carbon-2 (C2): Bonded to two hydrogen atoms and two different carbon groups. This is also not a chiral center.

Carbon-3 (C3): This carbon is attached to a hydrogen atom, a methyl group (-CH_3), a chloromethyl group (-CH_2Cl), and a substituted carbon atom (C4). These four groups are distinct, thus making C3 a chiral center .

Carbon-4 (C4): This carbon is bonded to a chlorine atom, two methyl groups (-CH_3), and the rest of the carbon chain. As it is attached to two identical methyl groups, C4 is not a chiral center .

Carbon-5 (C5): This is part of a methyl group and is bonded to three hydrogen atoms, making it achiral.

Upon closer inspection of the substituents on C3 and C4, it is evident that both C3 and C4 are potential chiral centers. Let's re-examine the groups attached to each:

Carbon-3 (C3):

A hydrogen atom (-H)

A methyl group (-CH_3)

A -CH_2Cl group

The -C(CH_3)_2Cl group at position 4. Since all four of these groups are different, C3 is indeed a chiral center .

Carbon-4 (C4):

A chlorine atom (-Cl)

A methyl group (-CH_3)

Another methyl group (-CH_3)

The -CH(CH_3)CH_2Cl group at position 3. However, the IUPAC name is this compound. This indicates one chlorine is at position 1 and the other at position 4, and two methyl groups are at positions 3 and 4. Let's correct the analysis based on the IUPAC name. libretexts.org

The structure is: Cl-CH_2-CH_2-CH(CH_3)-C(CH_3)_2-Cl. In this structure, C3 and C4 are the potential chiral centers.

Carbon-3 (C3): Attached to -H, -CH_3, -CH_2CH_2Cl, and -C(CH_3)_2Cl. All four groups are different. Thus, C3 is a chiral center .

Carbon-4 (C4): Attached to -Cl, two -CH_3 groups, and the rest of the molecule. Since it has two identical methyl groups, C4 is not a chiral center .

Let's reconsider the IUPAC name: this compound. This implies the following structure: CH_3-CHCl-CH(CH_3)-C(CH_3)(Cl)-CH_3. This is not a pentane but a hexane (B92381) derivative.

Let's assume the structure is based on the SMILES notation found in PubChem: CC(CCCl)C(C)(C)Cl. libretexts.org This translates to this compound, where the pentane chain is substituted as follows: a chloro group at position 1, a chloro group at position 4, and methyl groups at positions 3 and 4.

Let's analyze the structure CH_2(Cl)-CH_2-CH(CH_3)-C(Cl)(CH_3)_2.

C3: Attached to H, CH_3, CH_2CH_2Cl, and C(Cl)(CH_3)_2. These four groups are different. Thus, C3 is a chiral center .

C4: Attached to Cl, two CH_3 groups, and the rest of the molecule. This is not a chiral center.

There seems to be ambiguity in the naming versus the common representations. Let's assume the most likely interpretation which gives rise to interesting stereochemistry: 3,4-dichloro-2,3-dimethylpentane . This is a different compound.

Let's strictly adhere to This compound . The structure is CH_2(Cl)-CH_2-CH(CH_3)-C(Cl)(CH_3)_2.

C3 is a chiral center.

C4 is a chiral center. It is attached to a chlorine atom, a methyl group, another methyl group, and the rest of the alkyl chain. Wait, the SMILES CC(CCCl)C(C)(C)Cl indicates a tert-butyl group at one end. Let's draw this out: The main chain is a pentane. At C1 there is a Cl. At C3 there is a methyl. At C4 there are a Cl and a methyl. This is this compound.

Let's analyze the chiral centers for This compound with the structure Cl-CH_2-CH_2-CH(CH_3)-C(Cl)(CH_3)-CH_3.

C3: Attached to H, CH_3, -CH_2CH_2Cl, and -C(Cl)(CH_3)CH_3. These four groups are different. So, C3 is a chiral center .

C4: Attached to Cl, CH_3, another CH_3, and the rest of the molecule. No, at C4 there is one Cl and one methyl. So it is -C(Cl)(CH_3)-. The fourth substituent is the rest of the chain. So, C4 is also a chiral center .

Therefore, this compound possesses two chiral centers at positions C3 and C4. The presence of two chiral centers means that the molecule can exist in a maximum of 2^n = 2^2 = 4 stereoisomeric forms. These stereoisomers consist of two pairs of enantiomers, which are also diastereomers of each other.

Isolation and Characterization of Enantiomeric and Diastereomeric Forms

The four possible stereoisomers arise from the different spatial arrangements of the substituents at the two chiral centers, C3 and C4. We can designate the configurations at these centers as (R) or (S). The four stereoisomers are therefore:

(3R, 4R)-1,4-dichloro-3,4-dimethylpentane

(3S, 4S)-1,4-dichloro-3,4-dimethylpentane

(3R, 4S)-1,4-dichloro-3,4-dimethylpentane

(3S, 4R)-1,4-dichloro-3,4-dimethylpentane

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between the (3R, 4R) isomer and the (3R, 4S) or (3S, 4R) isomers is diastereomeric. Diastereomers have different physical properties (e.g., boiling points, melting points, solubility) and can be separated by techniques such as fractional distillation or chromatography. gavinpublishers.comnih.gov Enantiomers, on the other hand, have identical physical properties in an achiral environment and require chiral separation techniques for their resolution.

Table 1: Theoretical Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C4 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of 2, Diastereomer of 3 & 4 |

| 2 | S | S | Enantiomer of 1, Diastereomer of 3 & 4 |

| 3 | R | S | Enantiomer of 4, Diastereomer of 1 & 2 |

| 4 | S | R | Enantiomer of 3, Diastereomer of 1 & 2 |

Conformational Analysis of this compound

The conformational flexibility of this compound arises from rotation around the C-C single bonds. The stability of the various conformations is primarily influenced by steric hindrance between substituents. A key concept in the conformational analysis of substituted pentanes is the "syn-pentane" interaction, a destabilizing steric interaction between substituents on carbons 1 and 5 of a pentane chain in a gauche-gauche conformation. wikipedia.org

For this compound, we can analyze the conformations by considering rotations around the C2-C3 and C3-C4 bonds. The most stable conformations will seek to minimize gauche interactions and avoid high-energy eclipsed conformations. The bulky chloro and methyl groups will prefer to be in anti positions to each other to minimize steric strain. soton.ac.uklibretexts.org

The relative energies of different conformers are influenced by several factors:

Torsional strain: Arises from eclipsing interactions between bonds on adjacent atoms. Staggered conformations are lower in energy than eclipsed conformations. maricopa.edu

Steric strain (van der Waals strain): Repulsive interactions that occur when non-bonded atoms are forced into close proximity. Gauche interactions between large groups are a form of steric strain.

Dipole-dipole interactions: The polar C-Cl bonds will have dipole moments that can interact, either attractively or repulsively, depending on their relative orientation in space.

Table 2: Major Newman Projections and Expected Relative Stabilities of Conformations around the C2-C3 Bond

| Conformation | Dihedral Angle (Cl-C1-C2-C3) | Key Interactions | Expected Relative Stability |

|---|---|---|---|

| Anti | 180° | Minimized steric interactions between the C1-chloro group and the C3-substituents. | Most Stable |

| Gauche | 60° | Gauche interaction between the C1-chloro group and the C3-methyl or C4-containing group. | Less Stable |

| Eclipsed | 0°, 120°, 240° | High torsional and steric strain. | Least Stable |

A full conformational analysis would require computational modeling to accurately determine the energies of all possible conformers for each diastereomer. However, based on general principles, it can be predicted that the extended, all-anti conformations will be the most stable for all stereoisomers.

Impact of Stereoisomerism on Chemical Reactivity and Product Distribution

The stereochemistry of this compound is expected to have a significant influence on its chemical reactivity, particularly in reactions where the chiral centers are directly involved or are in close proximity to the reacting center. The spatial arrangement of atoms can affect the rate of reaction and the nature of the products formed. msu.edu

Nucleophilic Substitution Reactions (S_N1 and S_N2):

In an S_N2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group. The steric hindrance around the reaction center is a critical factor. Different diastereomers of this compound will present different steric environments to an incoming nucleophile, leading to different reaction rates. For example, a conformation where the bulky groups shield the back of the C-Cl bond will hinder the S_N2 reaction. ncert.nic.in

In an S_N1 reaction , the rate-determining step is the formation of a carbocation intermediate. If a reaction proceeds through a carbocation at a chiral center, it will likely lead to a racemic mixture of products as the planar carbocation can be attacked from either face with equal probability. youtube.com

Elimination Reactions (E2):

The E2 reaction has a strict stereochemical requirement: the hydrogen atom and the leaving group must be in an anti-periplanar arrangement. This means they must be in the same plane and on opposite sides of the C-C bond. Different stereoisomers of this compound will have different populations of conformers that meet this requirement for elimination. Consequently, the rate and even the regioselectivity of the E2 reaction can be highly dependent on the starting stereoisomer.

Table 3: Hypothetical Product Distribution from an E2 Reaction of this compound Diastereomers

| Starting Stereoisomer | Possible Anti-periplanar Conformations | Potential Alkene Product(s) |

|---|---|---|

| (3R, 4S) | Conformer A allows for anti-periplanar H and Cl at C4. | Favors formation of a specific Zaitsev or Hofmann product. |

| (3R, 4R) | Conformer B has a different accessible anti-periplanar arrangement. | May lead to a different ratio of Zaitsev and Hofmann products, or a different stereoisomer of the alkene. |

Advanced Spectroscopic Techniques for Structural Characterization of 1,4 Dichloro 3,4 Dimethylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the structure of 1,4-dichloro-3,4-dimethylpentane can be meticulously pieced together.

High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals corresponding to the non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, with electronegative chlorine atoms causing a significant downfield shift for nearby protons.

The expected signals and their multiplicities, arising from spin-spin coupling with neighboring protons, are key to assigning the structure. The n+1 rule is a fundamental principle used to predict the splitting pattern of a proton signal, where 'n' is the number of equivalent neighboring protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₂Cl) | 3.5 - 3.7 | Triplet | ~6-7 |

| H-2 (CH₂) | 1.8 - 2.0 | Multiplet | - |

| H-3 (CH) | 2.0 - 2.2 | Multiplet | - |

| H-5 (CH₃ on C-3) | 1.0 - 1.2 | Doublet | ~6-7 |

| H-6, H-7 (CH₃ on C-4) | 1.5 - 1.7 | Singlet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between adjacent C-H bonds, aiding in conformational analysis.

Comprehensive ¹³C NMR Chemical Shift Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of two chlorine atoms and methyl groups, a unique set of signals is expected for the seven carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the attached chlorine atoms and the degree of substitution.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₂Cl) | 45 - 50 |

| C-2 (CH₂) | 35 - 40 |

| C-3 (CH) | 40 - 45 |

| C-4 (C-Cl) | 70 - 75 |

| C-5 (CH₃ on C-3) | 15 - 20 |

| C-6, C-7 (CH₃ on C-4) | 25 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the bonding network of this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum would confirm the connectivity between the protons on C-1, C-2, and C-3, as well as the coupling between the C-3 proton and the C-5 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and can be used to identify characteristic bonds and gain insight into the molecule's conformation.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the following characteristic absorption bands are expected:

Predicted FTIR Absorption Bands for this compound:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C-H stretching (alkane) | 2850 - 3000 |

| C-H bending (CH₂, CH₃) | 1350 - 1470 |

| C-Cl stretching | 600 - 800 |

The presence of strong absorptions in the C-H stretching and bending regions would confirm the alkane backbone, while the key C-Cl stretching bands in the fingerprint region would indicate the presence of the chloro functional groups.

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FTIR. For this compound, Raman spectroscopy would be useful for observing the C-C backbone vibrations and the symmetric C-Cl stretching modes. Analysis of the Raman spectrum can also provide information about the conformational isomers present in a sample.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

A comprehensive search of scientific databases and literature did not yield any specific mass spectrometry data for this compound. Information regarding its molecular ion peak, accurate mass, and characteristic fragmentation patterns is not available in published research. Therefore, a detailed analysis of its mass spectrometric behavior cannot be provided at this time.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

There are no published X-ray crystallography studies for this compound. Consequently, data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The solid-state structure and the absolute configuration of its stereoisomers have not been determined through this method.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data from Ultraviolet-Visible (UV-Vis) spectroscopy for this compound, including information on its maximum absorbance (λmax) and molar absorptivity, is not found in the accessible scientific literature. As alkyl halides typically exhibit weak absorptions in the far UV region corresponding to n → σ* transitions, specific data for this compound remains uncharacterized.

Computational and Theoretical Investigations of 1,4 Dichloro 3,4 Dimethylpentane

Quantum Mechanical Studies on Electronic Structure

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Molecular Dynamics Simulations for Conformational Sampling and Interconversion

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 1,4-Dichloro-3,4-dimethylpentane, MD simulations would be invaluable for exploring its various possible three-dimensional arrangements (conformers) and the energy barriers between them. However, no specific MD simulation studies focused on the conformational landscape of this compound have been found.

Application of Chemoinformatics and Topological Descriptors in Halogenated Hydrocarbon Analysis

Chemoinformatics utilizes computational techniques to analyze chemical data. Topological descriptors are numerical values derived from the molecular structure that can be used to predict the physicochemical properties and biological activity of compounds. While general chemoinformatic approaches and topological descriptors are widely applied to halogenated hydrocarbons, a specific analysis focusing on this compound is not present in the accessible scientific record.

Prediction of Reaction Energetics and Transition States

Computational methods can be used to predict the energy changes that occur during a chemical reaction and to characterize the high-energy transition state structures. Such predictions are vital for understanding reaction mechanisms and kinetics. A search for studies on the reaction energetics and transition states involving this compound did not yield any specific results.

Solvation Models and Environmental Effects on Reactivity

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies or computational models detailing the solvation processes and environmental effects on the reactivity of this compound. While general principles of solvation and reactivity for chlorinated alkanes are established, specific research findings, including quantitative data on how different solvent environments influence the reaction kinetics and mechanisms of this particular compound, are not available in the reviewed resources.

Typically, computational investigations of similar molecules would employ various solvation models to predict their behavior in different media. These models can be broadly categorized into explicit and implicit models.

Explicit Solvation Models: These models involve the specific inclusion of a number of solvent molecules around the solute molecule (this compound). This approach allows for the detailed study of direct solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways.

The reactivity of this compound would be expected to be influenced by the polarity of the solvent. In polar protic solvents, for instance, nucleophilic substitution reactions could be facilitated through the stabilization of any potential carbocation intermediates or transition states. Conversely, in nonpolar solvents, radical reactions might be more prevalent.

Without specific research, it is not possible to provide detailed data tables or in-depth findings on the environmental effects on the reactivity of this compound. Further computational and experimental studies are required to elucidate these specific interactions and their quantitative impact on the compound's chemical behavior.

Applications and Synthetic Utility of 1,4 Dichloro 3,4 Dimethylpentane in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-step Organic Transformations

The role of 1,4-dichloro-3,4-dimethylpentane as a key intermediate in multi-step organic transformations is not well-documented in readily accessible scientific literature. In principle, as a bifunctional molecule, it could serve as a linchpin in the assembly of more complex molecular architectures. The presence of two chlorine atoms at the 1 and 4 positions offers the potential for sequential or simultaneous reactions, allowing for the introduction of various substituents or the formation of cyclic structures. However, specific examples of its isolation and characterization as a pivotal intermediate in a named, multi-step synthesis of a more complex target molecule are not prominently featured in chemical literature.

Derivatization to Other Functional Groups (e.g., alcohols, ethers, aldehydes)

Theoretically, this compound can be derivatized into other functional groups through standard nucleophilic substitution reactions. The chlorine atoms, being good leaving groups, can be displaced by nucleophiles to introduce a range of functionalities.

Table 1: Plausible Derivatization Reactions of this compound

| Target Functional Group | Plausible Reagent(s) | Product |

| Diol | Water (hydrolysis), Sodium hydroxide (B78521) | 3,4-Dimethylpentane-1,4-diol (B6593563) |

| Diether | Sodium alkoxide (e.g., NaOCH₃) | 1,4-Dimethoxy-3,4-dimethylpentane |

| Dinitrile | Sodium cyanide | 3,4-Dimethylpentane-1,4-dinitrile |

While these transformations are fundamental in organic chemistry, specific, optimized procedures and detailed research findings for the conversion of this compound to the corresponding diols, ethers, or the subsequent oxidation of the diol to aldehydes are not extensively described in published research. For instance, while the synthesis and properties of 3,4-dimethylpentane-1,4-diol are known, its direct synthesis from this compound is not a commonly cited preparatory method.

Strategic Use in Carbon-Carbon Bond Forming Reactions (e.g., coupling reactions)

The presence of two alkyl chloride functionalities suggests that this compound could participate in various carbon-carbon bond-forming reactions. These could include intramolecular cyclization or intermolecular coupling reactions. For example, an intramolecular Wurtz-type reaction in the presence of a metal like sodium could theoretically lead to the formation of a substituted cyclopropane, specifically 1,1,2-trimethylcyclopropane (B11992267).

However, a review of synthetic routes to 1,1,2-trimethylcyclopropane does not prominently feature this compound as a starting material. nih.gov Similarly, its application in other named coupling reactions, such as Grignard, Suzuki, or Sonogashira cross-coupling, is not documented in the available literature. The formation of a di-Grignard reagent from this compound would be challenging due to the potential for intramolecular reactions.

Precursor in the Synthesis of Complex Organic Scaffolds

The potential of this compound as a precursor for complex organic scaffolds lies in its bifunctional nature, which could be exploited to construct cyclic or heterocyclic systems. For instance, reaction with a dinucleophile like sodium sulfide (B99878) could, in principle, yield a substituted thiepane (B16028) ring.

Despite these theoretical possibilities, there is a lack of published examples where this compound is explicitly used as the starting material for the synthesis of a complex, named organic scaffold.

Exploration of Novel Reaction Partners and Catalytic Systems for Selective Transformations

The exploration of novel reaction partners and catalytic systems for the selective transformation of this compound remains an area with limited published research. The differential reactivity of the primary versus the tertiary chloride could potentially be exploited using sterically hindered bases or specific catalytic systems to achieve selective mono-substitution or mono-elimination. However, specific studies detailing such selective transformations for this particular molecule are not readily found.

Q & A

Basic: What synthetic methodologies are commonly employed for 1,4-Dichloro-3,4-dimethylpentane, and how can reaction conditions be optimized?

Answer:

The synthesis of branched chlorinated alkanes like this compound typically involves radical chlorination or nucleophilic substitution. For example, chlorination of 3,4-dimethylpentane using sulfuryl chloride (SO₂Cl₂) under UV irradiation can yield the target compound. Key optimization parameters include:

- Temperature control : Elevated temperatures (40–60°C) favor radical formation but may increase side reactions like over-chlorination.

- Catalyst selection : AIBN (azobisisobutyronitrile) can enhance radical initiation efficiency .

- Solvent polarity : Non-polar solvents (e.g., hexane) minimize ionic side reactions.

Methodological validation should include GC-MS analysis to confirm regioselectivity and purity .

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas. Retention indices and fragmentation patterns (e.g., m/z 91 for chlorinated fragments) confirm identity .

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR is critical for distinguishing between stereoisomers. For example, the quaternary carbon (C3/C4) in this compound shows distinct shifts at δ 55–60 ppm .

- Elemental Analysis : Validate chlorine content via combustion analysis (theoretical Cl%: ~32.5%).

Advanced: How do steric effects in this compound influence its reactivity in nucleophilic substitution (SN2) reactions?

Answer:

The bulky 3,4-dimethyl groups create significant steric hindrance around the C-Cl bonds, reducing SN2 reactivity. Experimental studies on analogous compounds (e.g., methyl-2,4-dichloro-3,5-dinitrobenzoate) show:

- Reactivity trends : Steric shielding decreases reaction rates by 40–60% compared to linear analogs.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) partially mitigate steric hindrance by stabilizing transition states .

Advanced kinetic analyses (e.g., Eyring plots) can quantify activation parameters and guide nucleophile selection (e.g., smaller nucleophiles like NH₃ vs. bulky amines) .

Advanced: What contradictions exist in the literature regarding the environmental degradation pathways of chlorinated alkanes like this compound?

Answer:

Existing data gaps include:

- Abiotic vs. biotic degradation : Some studies suggest hydrolysis dominates in aquatic systems (half-life: ~150 days at pH 7), while others propose microbial reductive dechlorination as the primary pathway .

- Byproduct identification : Conflicting reports on the persistence of intermediates (e.g., 3,4-dimethylpentene) require LC-HRMS validation .

Researchers should design mesocosm experiments to isolate degradation mechanisms under controlled pH, temperature, and microbial conditions .

Advanced: How can solvent polarity and proticity be systematically evaluated for their impact on the reaction mechanisms of this compound?

Answer:

- Solvent screening : Test solvents spanning a wide polarity range (e.g., hexane, THF, ethanol). Use Kamlet-Taft parameters (α, β, π*) to correlate solvent properties with reaction rates .

- Kinetic isotope effects (KIE) : Compare reaction rates in H₂O vs. D₂O to distinguish between SN1 and SN2 pathways.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition-state geometries and solvent interactions .

For example, studies on methyl-2,4-dichloro-3,5-dinitrobenzoate demonstrated a 3-fold rate increase in DMSO compared to benzene due to enhanced charge separation .

Advanced: What strategies are recommended for addressing data gaps in the toxicological profile of this compound?

Answer:

- Prioritized testing : Follow frameworks from ATSDR/NTP/EPA, focusing on:

- Acute toxicity : LD₅₀ assays in rodent models.

- Bioaccumulation : LogP measurements (predicted ~3.1) vs. experimental values .

- Epidemiological data : Cross-reference occupational exposure studies of structurally similar chlorinated alkanes .

- High-throughput screening : Use ToxCast assays to predict endocrine disruption potential .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔHf, vapor pressure) for this compound?

Answer:

- Calorimetry validation : Compare bomb calorimetry data (ΔHf) with computational estimates (e.g., Benson group increment method).

- Vapor pressure measurements : Employ gas saturation techniques over dynamic methods to minimize decomposition .

- Interlaboratory collaboration : Harmonize protocols via initiatives like the OECD QSAR Toolbox to reduce variability .

Advanced: What experimental designs are optimal for studying the photolytic degradation of this compound in atmospheric models?

Answer:

- Photoreactor setups : Use xenon arc lamps (λ > 290 nm) to simulate solar UV. Monitor Cl radical formation via spin-trapping EPR .

- Product analysis : Identify chloroacetones and formaldehyde via FTIR and HPLC-UV .

- Kinetic modeling : Incorporate quantum yield data (Φ ~0.1–0.3) into tropospheric lifetime calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.